6-(Boc-Aminomethyl)nicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-7-9-5-4-8(6-13-9)10(15)16/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTSHEHNJRDROJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170097-87-7 | |
| Record name | 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 Boc Aminomethyl Nicotinic Acid
Retrosynthetic Approaches and Disconnection Strategies
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes by breaking key chemical bonds.
Key Retrosynthetic Disconnections of the 6-(Boc-Aminomethyl)nicotinic Acid Framework
For this compound, several logical disconnections can be proposed to outline potential synthetic pathways.
C(amide)-N Bond Disconnection: The most straightforward disconnection is the cleavage of the amide bond of the Boc protecting group. This leads back to the unprotected precursor, 6-(aminomethyl)nicotinic acid, and a Boc-donating agent like di-tert-butyl dicarbonate. This approach focuses the primary synthetic challenge on the formation of the bifunctional pyridine (B92270) core.
C6-C(methyl) Bond Disconnection: A more fundamental disconnection involves breaking the bond between the pyridine ring at the C6 position and the aminomethyl side chain. This strategy simplifies the problem into the synthesis of a functionalized nicotinic acid derivative at the C6 position (e.g., a 6-halo, 6-formyl, or 6-cyano derivative) and a synthon for the aminomethyl group.
Pyridine Ring Disconnections: Advanced strategies could involve breaking the bonds of the pyridine ring itself, leading back to acyclic precursors. These routes are generally more complex and are typically employed when substituted pyridine starting materials are not readily accessible.
Table 1: Key Retrosynthetic Disconnections and Potential Starting Materials
| Disconnection Strategy | Bond Cleaved | Resulting Precursors/Synthons |
|---|---|---|
| Protecting Group Removal | C(amide)-N of Boc group | 6-(Aminomethyl)nicotinic acid + (Boc)₂O |
| Side Chain Attachment | C6(pyridine)–CH₂ | 6-Functionalized nicotinic acid (e.g., 6-chloronicotinic acid) + "⁻CH₂NHBoc" synthon |
| Functional Group Conversion | C≡N to CH₂-NH₂ | 6-Cyanonicotinic acid |
Analysis of Protecting Group Tactics for Amine and Carboxyl Moieties
The synthesis of molecules with multiple functional groups, such as this compound, often requires the use of protecting groups to prevent unwanted side reactions. nih.govlibretexts.org An effective protecting group strategy, particularly an orthogonal one, is crucial for success. organic-chemistry.org An orthogonal strategy allows for the selective removal of one protecting group in the presence of another. organic-chemistry.org
Amine Protection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions, including basic hydrolysis and catalytic hydrogenation. total-synthesis.com It is readily cleaved under mild acidic conditions. total-synthesis.commasterorganicchemistry.com This acid lability makes it "orthogonal" to other common protecting groups like the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. organic-chemistry.orgtotal-synthesis.com The protection of an amine as a carbamate, such as with the Boc group, significantly reduces the nucleophilicity of the nitrogen atom. organic-chemistry.org
Carboxyl Protection: The carboxylic acid moiety is often protected as an ester (e.g., methyl or ethyl ester) to prevent its acidic proton from interfering with base-sensitive reagents or to avoid its participation in nucleophilic reactions. Esterification can be achieved under acidic conditions (Fischer esterification). The removal of a simple alkyl ester is typically accomplished via base-mediated hydrolysis (saponification), a condition to which the Boc group is stable. This Boc/ester combination represents a robust orthogonal protecting group strategy essential for the stepwise functionalization of the molecule.
Direct and Stepwise Forward Synthesis Routes
Forward synthesis involves the construction of the target molecule from available starting materials, guided by the insights from retrosynthetic analysis.
Regioselective Functionalization of the Pyridine Core at the C6 Position
Achieving regioselective functionalization at the C6 position of the nicotinic acid framework is a key challenge. The electronic properties of the pyridine ring, which is electron-deficient, influence the reactivity of its carbon atoms. nih.gov Several methods can be employed to introduce substituents specifically at the C6 position.
From 6-Methylnicotinic Acid: A common starting material is 6-methylnicotinic acid, which can be prepared by the oxidation of 2-methyl-5-ethylpyridine. google.com The methyl group at C6 can serve as a handle for further functionalization. For instance, free-radical bromination can convert the methyl group into a bromomethyl group, which is an excellent electrophile for subsequent nucleophilic substitution to introduce the amino functionality.
Nucleophilic Aromatic Substitution (SNAr): Starting with a 6-halonicotinic acid, such as 6-chloronicotinic acid, the halogen can be displaced by a nitrogen nucleophile. The electron-withdrawing nature of the pyridine nitrogen and the C3-carboxyl group facilitates this type of substitution at the C6 position.
Photochemical and Radical Approaches: Modern synthetic methods have explored photochemical and radical-based functionalizations of pyridines. acs.org For certain substituted nicotinic acid derivatives, functionalization has been shown to occur with high regioselectivity at the C6 position. acs.org
Stereoselective Introduction of the Aminomethyl Group
The target molecule, this compound, is achiral, so the focus of this step is on the chemoselective formation of the aminomethyl group (-CH₂NH₂).
Via Nucleophilic Substitution: A 6-(halomethyl)nicotinate derivative can be reacted with a nitrogen nucleophile. The Gabriel synthesis, which uses potassium phthalimide, is a classic method that avoids the over-alkylation common with ammonia, providing the primary amine after deprotection.
Via Reduction of a Nitrile: A widely used method involves the reduction of a 6-cyanonicotinate. The cyano group can be introduced via nucleophilic substitution of a 6-halopyridine. The nitrile is then reduced to the primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or, more commonly, catalytic hydrogenation (e.g., H₂ with a Raney Nickel or Palladium catalyst). The resulting amine is then protected.
Via Reductive Amination: If a 6-formylnicotinate precursor is available, it can be converted to the aminomethyl group through reductive amination. This one-pot reaction involves the formation of an imine with an ammonia source, which is then immediately reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).
Optimization of Boc Protection and Deprotection Protocols
Boc Protection Protocols: The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate, (Boc)₂O. fishersci.co.ukjk-sci.com The reaction is typically performed in the presence of a base to neutralize the acidic proton of the amine. A variety of conditions can be employed, allowing for optimization based on the specific substrate. wikipedia.org
Table 2: Representative Conditions for Boc Protection of Amines
| Reagents | Base | Solvent | Temperature | Citation |
|---|---|---|---|---|
| (Boc)₂O | Triethylamine (TEA) | Tetrahydrofuran (THF) | Room Temp or 40°C | jk-sci.comwikipedia.org |
| (Boc)₂O | Sodium Hydroxide (NaOH) | Water / THF | 0°C to Room Temp | wikipedia.org |
| (Boc)₂O | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Room Temp | wikipedia.org |
| (Boc)₂O | Sodium Bicarbonate (NaHCO₃) | Chloroform / Water | Reflux | wikipedia.org |
Boc Deprotection Protocols: The Boc group is reliably removed under acidic conditions. fishersci.co.ukwikipedia.org The mechanism involves protonation of the carbamate, followed by the formation of a stable tert-butyl cation and carbamic acid, which spontaneously decarboxylates to release the free amine and carbon dioxide. masterorganicchemistry.comjk-sci.com Care must be taken as the liberated tert-butyl cation can sometimes cause side reactions by alkylating other nucleophilic sites; scavengers like anisole can be added to prevent this. wikipedia.org
Table 3: Common Reagents for Boc Deprotection
| Reagent(s) | Solvent | Typical Conditions | Citation |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 50% TFA/DCM, Room Temp | jk-sci.comwikipedia.org |
| Hydrochloric Acid (HCl) | Methanol / Ethyl Acetate | 3-4 M HCl solution, Room Temp | wikipedia.org |
| Aluminum Chloride (AlCl₃) | Acetonitrile / DCM | For selective cleavage | wikipedia.org |
| Trimethylsilyl Iodide (TMSI), then Methanol | Dichloromethane (DCM) | For substrates sensitive to strong acid | wikipedia.org |
Advanced Synthetic Techniques and Emerging Methodologies
Recent advances in organic synthesis have provided powerful tools for the functionalization of heterocyclic compounds like pyridine. These methodologies offer potential pathways to synthesize complex derivatives such as this compound with greater efficiency and selectivity.
The direct introduction of an aminomethyl group onto a pyridine ring represents a significant challenge in synthetic chemistry. Modern catalytic methods, particularly those involving transition metal-catalyzed C-H functionalization, are at the forefront of addressing this challenge. While direct catalytic aminomethylation of the 6-position of nicotinic acid is not yet a widely established method, the principles of C-H activation offer a promising future direction. Researchers are actively developing new transition metal catalysts that can selectively activate and functionalize the C-H bonds of pyridine rings. These methods could potentially streamline the synthesis by avoiding the need for pre-functionalized starting materials, such as halogenated nicotinic acids.
Organocatalysis also presents a viable strategy for aminomethylation reactions. For instance, proline and its derivatives have been shown to catalyze Mannich-type reactions, which form a carbon-carbon bond between an aldehyde, an amine, and a ketone or another aldehyde. researchgate.netnih.gov This approach could be adapted for the synthesis of precursors to 6-(aminomethyl)nicotinic acid.
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to produce complex molecules, particularly chiral compounds, with high selectivity. beilstein-journals.org For derivatives of this compound that may contain stereocenters, enzymatic methods such as kinetic resolution are invaluable. rsc.org Lipases are commonly used enzymes that can selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the two. rsc.org
Another significant area of biocatalysis relevant to nicotinic acid synthesis is the use of nitrilases. nih.govfrontiersin.orgnih.gov These enzymes can hydrolyze nitriles directly to carboxylic acids under mild, aqueous conditions. nih.govfrontiersin.orgnih.gov A potential chemoenzymatic route could involve the chemical synthesis of a 6-(cyanomethyl)nicotinic acid precursor, followed by an enzymatic hydrolysis step to yield the corresponding carboxylic acid. This approach avoids harsh chemical hydrolysis conditions and can be highly selective.
The development of a scalable synthesis is crucial for the industrial production of any chemical compound. For this compound, this would likely involve adapting known industrial processes for the production of nicotinic acid and its derivatives. A key consideration for large-scale synthesis is the use of cost-effective and environmentally friendly reagents and processes.
One established industrial method for producing nicotinic acid is the gas-phase oxidation of 3-picoline (3-methylpyridine). chimia.ch This process can be adapted to produce various substituted nicotinic acids. For a scalable synthesis of this compound, a plausible route could start from a readily available precursor like 6-methylnicotinic acid or 6-chloronicotinic acid. The conversion of these precursors to the desired product would need to be optimized for high yield and purity on a large scale. This includes the development of efficient purification methods, such as recrystallization, to meet the stringent quality requirements for pharmaceutical intermediates. chemicalbook.com
Synthesis of Structurally Related Nicotinic Acid Precursors and Building Blocks
The synthesis of this compound typically relies on the availability of key precursors, particularly 6-halonicotinic acids. These halogenated building blocks provide a reactive handle for introducing the aminomethyl group through nucleophilic substitution or cross-coupling reactions.
6-Chloronicotinic acid is a common precursor. One synthetic route involves the direct oxidation of 2-chloro-5-methylpyridine with oxygen, catalyzed by cobalt acetate in a chlorobenzene solvent. google.com The crude product can then be purified by recrystallization from methanol to achieve high purity. chemicalbook.com
| Starting Material | Reagents | Conditions | Product | Yield | Purity (HPLC) |
| 2-chloro-5-methylpyridine | O₂, Cobalt acetate, Chlorobenzene | 80°C, 4 hours | 6-chloronicotinic acid | 79.7% | 99.52% |
6-Bromonicotinic acid is another important intermediate. It can be synthesized from 6-hydroxynicotinic acid by treatment with phosphorus pentabromide. prepchem.com The resulting product is then purified by recrystallization from aqueous ethanol. prepchem.com Alternatively, it can be prepared by the oxidation of 2-bromo-5-methylpyridine using potassium permanganate as the oxidizing agent. chemicalbook.com
| Starting Material | Reagents | Conditions | Product | Yield |
| 6-hydroxynicotinic acid | Phosphorus pentabromide | 70-80°C then 120°C, 1 hour | 6-bromonicotinic acid | Not specified |
| 2-bromo-5-methylpyridine | Potassium permanganate, Aliquat 336 | 110°C, 1.5 hours | 6-bromonicotinic acid | 44% |
The synthesis of 6-aminonicotinic acid is also a key step, as it provides a direct precursor to the aminomethyl group. A patented process describes the reaction of 6-aminonicotinic acid with an alkali carbonate in dimethylformamide, followed by reaction with 3-chloromethylpyridine hydrochloride to produce the nicotinyl ester of 6-aminonicotinic acid. google.comgoogle.com
These precursors serve as versatile building blocks, allowing for the systematic construction of more complex derivatives like this compound.
Chemical Transformations and Derivatization Studies of 6 Boc Aminomethyl Nicotinic Acid
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group on the pyridine (B92270) ring is a primary site for modification, enabling the synthesis of a diverse array of derivatives through established and novel synthetic methodologies.
Amide Bond Forming Reactions and Peptide Conjugation
The formation of an amide bond is a cornerstone of organic synthesis, and the carboxylic acid of 6-(Boc-aminomethyl)nicotinic acid readily participates in such reactions. Standard peptide coupling reagents are commonly employed to facilitate the condensation with various primary and secondary amines. These reagents activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.
Commonly used coupling agents for these transformations include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. The choice of solvent is typically a non-protic organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
This reactivity is particularly valuable for peptide conjugation. The incorporation of the 6-(aminomethyl)nicotinic acid scaffold into peptides can modulate their structural and functional properties. The Boc-protecting group on the aminomethyl side chain ensures that the amide bond formation occurs selectively at the carboxylic acid. Subsequent deprotection of the Boc group can then expose the amino functionality for further modification, allowing for the creation of complex, multi-functional peptide conjugates. mdpi.com
| Coupling Reagent | Additive | Amine Substrate | Product |
| EDC | HOBt | Primary Amine (R-NH2) | 6-(Boc-aminomethyl)-N-(R)nicotinamide |
| DCC | NHS | Secondary Amine (R2NH) | 6-(Boc-aminomethyl)-N,N-(R2)nicotinamide |
| HATU | - | Amino Acid Ester | Dipeptide Derivative |
Esterification and Other Carboxyl Group Interconversions
The carboxylic acid of this compound can be readily converted into a variety of ester derivatives. Standard esterification methods, such as Fischer-Speier esterification involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), can be employed. However, for more sensitive substrates, milder conditions are often preferred.
For instance, reaction with alkyl halides in the presence of a base like potassium carbonate or cesium carbonate in a polar aprotic solvent provides an efficient route to the corresponding esters. Alternatively, coupling reagents such as DCC or EDC, commonly used in amide bond formation, can also facilitate esterification in the presence of an alcohol and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP). researchgate.net
Beyond esterification, the carboxylic acid can be transformed into other functional groups. For example, reduction of the corresponding methyl ester, typically achieved using reducing agents like sodium borohydride in methanol, can yield the corresponding primary alcohol, 6-(Boc-aminomethyl)pyridin-3-yl)methanol.
| Reaction Type | Reagents | Product |
| Fischer Esterification | Methanol, H2SO4 | Methyl 6-(Boc-aminomethyl)nicotinate |
| Alkylation | Methyl Iodide, K2CO3 | Methyl 6-(Boc-aminomethyl)nicotinate |
| Steglich Esterification | Isopropyl alcohol, EDC, DMAP | Isopropyl 6-(Boc-aminomethyl)nicotinate |
Transformations of the Protected and Deprotected Aminomethyl Group
The aminomethyl group, initially protected by the tert-butoxycarbonyl (Boc) group, offers another site for extensive derivatization following its deprotection.
Diverse Derivatizations of the Exposed Amino Moiety
The Boc protecting group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane, to reveal the primary amino group of 6-(aminomethyl)nicotinic acid. This newly exposed nucleophilic amine can then undergo a wide range of chemical transformations.
Common derivatizations include acylation with acid chlorides or anhydrides to form amides, and reaction with sulfonyl chlorides to yield sulfonamides. Reductive amination with aldehydes or ketones provides access to secondary and tertiary amines. Furthermore, the primary amine can be alkylated using alkyl halides, although care must be taken to control the degree of alkylation. These reactions significantly expand the chemical space accessible from the parent compound.
Orthogonal Protection Strategies for Multi-Functionalized Derivatives
In syntheses requiring selective modification of multiple functional groups, orthogonal protection strategies are essential. For derivatives of 6-(aminomethyl)nicotinic acid, this involves using protecting groups for the amino and carboxyl functions that can be removed under different conditions.
For example, while the aminomethyl group is protected with a Boc group (acid-labile), the carboxylic acid can be protected as a benzyl ester (removable by hydrogenolysis) or a methyl ester (removable by saponification). This allows for the selective deprotection and subsequent reaction of one functional group while the others remain protected. Such strategies are crucial for the synthesis of complex molecules where precise control over reactivity is required.
Modifications of the Pyridine Ring System
The pyridine ring of this compound is generally electron-deficient and thus less susceptible to electrophilic aromatic substitution compared to benzene (B151609). However, under forcing conditions, reactions such as nitration or halogenation may be possible, though often with poor regioselectivity and yields.
Nucleophilic aromatic substitution (SNAr) is a more common transformation for electron-deficient pyridine rings, particularly when a good leaving group is present at the 2- or 4-position. While the parent compound does not possess such a leaving group, synthetic analogues could be designed to undergo such reactions. For instance, a chloro-substituted derivative could react with various nucleophiles to introduce new substituents onto the pyridine core.
Furthermore, modifications of the pyridine nitrogen, such as N-oxidation, can alter the reactivity of the ring and provide a handle for further functionalization. The resulting pyridine N-oxides can undergo a variety of transformations, including reactions with electrophiles and participation in cycloaddition reactions.
Nucleophilic Substitutions on Halogenated Pyridine Precursors
The synthesis of this compound often proceeds through the nucleophilic substitution of a halogen atom, typically chlorine, at the 6-position of a nicotinic acid precursor. A prominent and effective method for forging the C-N bond in this context is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance, making it a powerful tool for the synthesis of arylamines.
In a typical Buchwald-Hartwig reaction for the synthesis of this compound, a 6-halonicotinic acid derivative, such as 6-chloronicotinic acid, is coupled with tert-butyl (aminomethyl)carbamate in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the catalytic cycle and can significantly influence the reaction yield. Bulky, electron-rich phosphine ligands are often employed to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.
While specific detailed research findings for the Buchwald-Hartwig amination to produce this compound are not extensively documented in publicly available literature, the general principles of this reaction allow for the postulation of a viable synthetic route. The reaction conditions would need to be optimized to ensure high conversion and yield, taking into account the reactivity of the specific substrates and the chosen catalytic system.
| Parameter | Condition |
|---|---|
| Aryl Halide | 6-Chloronicotinic acid or its ester derivative |
| Amine | tert-Butyl (aminomethyl)carbamate |
| Catalyst | Pd(OAc)2 or Pd2(dba)3 |
| Ligand | XPhos, SPhos, or other biaryl phosphine ligands |
| Base | NaOt-Bu, K2CO3, or Cs2CO3 |
| Solvent | Toluene, Dioxane, or THF |
| Temperature | 80-120 °C |
Dearomatization and Reduction Chemistry of Pyridine Nuclei
The pyridine ring of this compound can undergo dearomatization and reduction to yield substituted piperidine derivatives, which are valuable building blocks in medicinal chemistry. These transformations can be achieved through various methods, including catalytic hydrogenation and chemical reduction.
Catalytic Hydrogenation:
Catalytic hydrogenation is a widely used method for the reduction of aromatic rings. For the pyridine nucleus in this compound, this transformation can be accomplished using hydrogen gas in the presence of a heterogeneous catalyst, such as platinum, palladium, or rhodium on a carbon support. The reaction conditions, including pressure, temperature, and choice of catalyst, can influence the extent of reduction and the stereoselectivity of the process. The reduction of the pyridine ring to a piperidine ring introduces two new stereocenters, and thus, the formation of diastereomers is possible.
Chemical Reduction:
Chemical reduction methods, such as the Birch reduction, offer an alternative route to partially reduced pyridine derivatives. The Birch reduction of pyridines typically involves the use of an alkali metal (e.g., sodium or lithium) in liquid ammonia with a proton source (e.g., an alcohol). This method can lead to the formation of dihydropyridine derivatives. However, the chemoselectivity of the Birch reduction can be a challenge, as other functional groups in the molecule, such as the carboxylic acid, may also be susceptible to reduction.
Recent advancements in dearomatization chemistry have also explored transition metal-catalyzed transfer hydrogenation reactions, which can offer milder reaction conditions and improved selectivity. For instance, rhodium-catalyzed asymmetric dearomatization of nicotinamide derivatives has been reported to produce chiral dihydropyridine carboxamides with high enantioselectivity. acs.org Although not specifically demonstrated for this compound, these methods suggest potential pathways for its stereoselective dearomatization.
| Method | Reagents and Conditions | Potential Product |
|---|---|---|
| Catalytic Hydrogenation | H2, Pd/C or PtO2, acidic or neutral conditions | 6-(Boc-aminomethyl)piperidine-3-carboxylic acid |
| Birch Reduction | Na or Li, liquid NH3, alcohol | Partially reduced dihydropyridine derivatives |
| Transfer Hydrogenation | Hantzsch ester or other hydrogen donors, transition metal catalyst | Dihydropyridine or piperidine derivatives |
Role in Design and Synthesis of Advanced Chemical Entities
Application as a Core Scaffold in Medicinal Chemistry Research Programs
The nicotinic acid framework is a well-established privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The addition of a protected aminomethyl group at the 6-position, as seen in 6-(Boc-aminomethyl)nicotinic acid, provides a crucial vector for diversification and the introduction of additional pharmacophoric elements. This strategic functionalization allows medicinal chemists to systematically explore the chemical space around the nicotinic acid core to optimize biological activity, selectivity, and pharmacokinetic properties.
Research programs have utilized nicotinic acid derivatives as the foundational scaffold for developing a range of therapeutic agents. For instance, innovative series of compounds derived from the nicotinic acid scaffold have been synthesized and evaluated for their potential as anti-inflammatory agents. nih.gov These studies often involve modifying the carboxylic acid and other positions on the pyridine (B92270) ring to modulate activity against targets like cyclooxygenase-2 (COX-2). nih.gov The presence of the aminomethyl group offers a convenient handle for introducing a wide array of substituents, thereby influencing the molecule's interaction with its biological target.
Furthermore, the exploration of nicotinic receptor ligand diversity has been pursued through scaffold enumeration, highlighting the importance of the core structure in binding to these receptors. nih.gov While not always starting from this compound itself, these studies underscore the value of the substituted nicotinic acid motif in generating libraries of potential ligands for various receptors. nih.gov
| Therapeutic Area | Target | Role of Nicotinic Acid Scaffold |
| Inflammation | COX-2, Inflammatory Cytokines | Core structure for derivatization to enhance anti-inflammatory potency. nih.gov |
| Neurological Disorders | α7-Nicotinic Receptors | Foundational element for designing ligands with potential therapeutic applications. nih.gov |
Incorporation into Peptidomimetic and Supramolecular Structures
Peptidomimetics are compounds designed to mimic the structure and function of peptides, often with improved stability and oral bioavailability. The rigid, planar nature of the pyridine ring in this compound, combined with its amino and carboxyl functionalities, makes it an attractive building block for constructing constrained peptide mimics. By incorporating this scaffold, researchers can create structures that present key pharmacophoric groups in a well-defined spatial orientation, mimicking the secondary structures of natural peptides.
The field of supramolecular chemistry leverages non-covalent interactions to assemble complex, ordered structures from smaller molecular components. The hydrogen bonding capabilities of the carboxylic acid and the potential for interactions involving the pyridine nitrogen make nicotinic acid derivatives valuable components in the design of supramolecular assemblies. Studies have investigated the formation of co-crystals and other supramolecular structures involving aminopyridine and carboxylic acid derivatives, demonstrating the robust nature of the pyridine-acid supramolecular synthon. nih.gov The aminomethyl group in this compound can be deprotected to provide an additional site for hydrogen bonding or for covalent attachment to other components of a supramolecular system.
| Application Area | Key Structural Feature Utilized | Resulting Structure |
| Peptidomimetics | Rigid pyridine core, amino and carboxyl groups | Constrained peptide mimics with defined pharmacophore presentation. nih.gov |
| Supramolecular Chemistry | Hydrogen bonding sites (carboxylic acid, pyridine nitrogen, amine) | Ordered assemblies such as co-crystals and molecular chains. nih.govsemanticscholar.org |
Design of Chemical Probes and Bioconjugation Reagents
Chemical probes are essential tools for studying biological systems. They are molecules designed to interact with a specific biological target and report on its presence or activity, often through a fluorescent or other detectable signal. The structure of this compound provides a versatile platform for the synthesis of such probes. The carboxylic acid can be activated and coupled to a reporter molecule (e.g., a fluorophore), while the Boc-protected amine can be deprotected and used to attach a reactive group for covalent linkage to a target protein or other biomolecule.
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. Reagents based on the 6-(aminomethyl)nicotinic acid scaffold can be designed for this purpose. For instance, the carboxylic acid can be converted to an activated ester, which can then react with amine groups on proteins or other biomolecules. The aminomethyl group, after deprotection, can be modified to introduce other functionalities. Aniline-catalyzed hydrazone ligation is one efficient bioconjugation method that has been used to immobilize proteins onto surfaces, employing a nicotinamide-based linker. nih.gov This highlights the utility of the nicotinic acid framework in developing reagents for attaching molecules to biological targets or surfaces.
Bioisosteric Replacement Strategies and Scaffold Exploration
Bioisosterism is a strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. The nicotinic acid moiety itself can be considered a bioisostere of other aromatic or heteroaromatic rings. More specifically, the functional groups on this compound can be involved in bioisosteric replacement strategies. For example, the carboxylic acid could be replaced with other acidic functional groups like a tetrazole to modulate acidity and membrane permeability.
Scaffold hopping is a computational or synthetic strategy aimed at identifying new molecular scaffolds that retain the biological activity of a known active compound. Starting from a lead compound containing a nicotinic acid core, medicinal chemists can use scaffold hopping techniques to discover novel, structurally diverse compounds with similar or improved properties. The functional handles on this compound make it an excellent starting point for generating a library of derivatives that can then be used to explore new scaffold ideas. For instance, the aminomethyl group can be used as an anchor point to build new ring systems onto the nicotinic acid core. Research on 6-amino-nicotinic acid derivatives has led to the successful replacement of a labile ester functionality with more stable 5-alkyl-oxazole bioisosteres in the development of P2Y12 receptor antagonists. nih.gov
| Strategy | Description | Application Example |
| Bioisosteric Replacement | Substitution of a functional group with another of similar properties. drughunter.comcambridgemedchemconsulting.comnih.gov | Replacing a metabolically unstable ester with a stable oxazole ring in 6-amino-nicotinic acid derivatives. nih.gov |
| Scaffold Exploration | Discovering new core structures with similar biological activity. | Using the nicotinic acid scaffold as a starting point for generating diverse chemical libraries. nih.govnih.gov |
Computational Chemistry and Mechanistic Investigations
Quantum Chemical Characterization and Electronic Structure Analysis
Based on the available information, there are no specific quantum chemical studies focused solely on 6-(Boc-aminomethyl)nicotinic acid.
No specific DFT studies on the molecular conformation and reactivity of this compound have been found in the public domain.
There is no available research predicting the spectroscopic properties of this compound or correlating them with experimental data.
No MEP analysis or calculation of Fukui functions for this compound has been reported in the reviewed literature.
Elucidation of Reaction Mechanisms in Synthetic Pathways
Detailed mechanistic studies, including transition state analysis and thermodynamic and kinetic profiling for the synthesis of this compound, are not available in the current body of scientific literature.
No information is available regarding the characterization of transition states or the mapping of reaction pathways for the synthesis of this compound.
There is no published data on the kinetic and thermodynamic parameters associated with the synthesis of this compound.
Molecular Modeling of Intermolecular Interactions
Molecular modeling is a powerful tool to simulate and analyze the interactions between "this compound" and potential biological targets at the atomic level. This approach allows for the characterization of binding modes, the estimation of binding affinities, and the identification of key structural features responsible for molecular recognition.
To understand the potential therapeutic applications of "this compound," molecular docking studies can be performed against various hypothetical protein targets. These studies predict the preferred orientation of the ligand when it binds to a receptor, as well as the strength of the interaction.
In a hypothetical docking study, "this compound" could be docked into the active site of a receptor of interest. For instance, given the structural similarity to nicotinic acid, which has known antibacterial properties, one could explore its interaction with bacterial enzymes. nih.gov Studies on other nicotinic acid derivatives have shown that they can bind to the active site of enzymes like penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51). nih.gov
A plausible docking scenario would involve the carboxyl group of the nicotinic acid moiety forming hydrogen bonds with amino acid residues in the receptor's active site. The Boc-protected aminomethyl group could engage in hydrophobic interactions, further stabilizing the ligand-receptor complex. The predicted binding affinities and docking scores from such a study would provide a quantitative measure of the potential efficacy of the compound as an inhibitor.
Table 1: Hypothetical Docking Parameters for this compound with a Putative Bacterial Enzyme
| Parameter | Hypothetical Value | Significance |
| Binding Affinity (kcal/mol) | -7.5 to -9.0 | Indicates strong, favorable binding |
| Docking Score | -10.0 to -12.0 | Predicts a stable binding conformation |
| Key Interacting Residues | Asp, Ser, Tyr | Suggests hydrogen bonding and polar interactions |
| Hydrogen Bonds | 2-3 | Highlights specific points of attachment |
This table presents hypothetical data based on typical values observed for similar compounds and is for illustrative purposes only.
Conformational analysis of "this compound" is crucial for understanding its three-dimensional structure and flexibility, which in turn dictates its ability to bind to a receptor. The molecule possesses several rotatable bonds, particularly in the aminomethyl side chain, allowing it to adopt various conformations.
Computational methods can be employed to identify the low-energy, and therefore most probable, conformations of the molecule. For similar structures, it has been observed that the orientation of substituents on a pyridine (B92270) ring can significantly influence biological activity. nih.gov A conformational analysis would likely reveal that the Boc-aminomethyl group can exist in different spatial arrangements relative to the nicotinic acid ring.
From the ensemble of low-energy conformations, a pharmacophore model can be generated. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are necessary for biological activity. For "this compound," a hypothetical pharmacophore model might include:
A hydrogen bond acceptor (the carboxylic acid oxygen).
A hydrogen bond donor (the amide proton in the Boc group).
A hydrophobic feature (the tert-butyl group of the Boc protecting group).
An aromatic ring feature (the pyridine ring).
Table 2: Key Functional Groups and their Potential Pharmacophoric Roles
| Functional Group | Pharmacophoric Feature | Potential Interaction |
| Carboxylic Acid | Hydrogen Bond Acceptor/Donor | Interaction with polar amino acid residues |
| Pyridine Ring | Aromatic/Hydrophobic | Pi-stacking with aromatic residues |
| Boc-Amide | Hydrogen Bond Donor/Acceptor | Formation of hydrogen bonds |
| Tert-butyl Group | Hydrophobic | Van der Waals interactions |
This pharmacophore model can then be used in virtual screening campaigns to identify other molecules in large chemical databases that have a similar three-dimensional arrangement of functional groups and are therefore also likely to be active.
Structure Activity Relationship Sar and Structure Property Relationship Spr Principles of 6 Boc Aminomethyl Nicotinic Acid
The exploration of 6-(Boc-aminomethyl)nicotinic acid and related nicotinic acid derivatives is deeply rooted in the principles of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR). These principles are fundamental to medicinal chemistry, guiding the design of new molecules with optimized biological activity and physicochemical properties. SAR studies investigate how specific structural features of a molecule influence its biological activity, while SPR studies examine the link between molecular structure and properties like solubility, stability, and membrane permeability.
Advanced Analytical Methodologies for Research and Discovery
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination and elemental composition confirmation of "6-(Boc-aminomethyl)nicotinic acid". Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers allow for the measurement of the compound's mass with high accuracy, typically within a few parts per million (ppm). This level of precision is critical for distinguishing the target compound from isomers or isobaric impurities.
The fragmentation pathways of "this compound" under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments provide significant structural information. The Boc (tert-butoxycarbonyl) protecting group is known to undergo characteristic fragmentation patterns. Common fragmentation events include the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da), leading to the formation of a primary amine. Further fragmentation of the nicotinic acid backbone can also be observed.
Table 1: Key HRMS Data and Fragmentation Patterns for this compound
| Parameter | Description |
| Molecular Formula | C12H16N2O4 |
| Monoisotopic Mass | 252.1110 g/mol |
| Common Adducts | [M+H]+, [M+Na]+ |
| Primary Fragmentation | Loss of isobutylene (C4H8) |
| Secondary Fragmentation | Loss of the Boc group (C5H9O2) |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of "this compound". One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide essential information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Boc (CH₃)₃ | ~1.4 | ~28.0 |
| Boc C=O | - | ~156.0 |
| CH₂-NH | ~4.5 | ~45.0 |
| Pyridine (B92270) Ring | ~7.5 - 9.0 | ~120.0 - 155.0 |
| COOH | ~13.0 | ~168.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Chromatographic Techniques for Chiral and Impurity Profiling
Chromatographic methods are essential for assessing the purity of "this compound" and for separating potential impurities. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a standard method for purity analysis. The nicotinic acid chromophore allows for sensitive detection at specific UV wavelengths.
While "this compound" itself is not chiral, chiral chromatographic techniques would be necessary if it were used in the synthesis of chiral molecules or if any of the starting materials or reagents were chiral and could lead to chiral impurities. In such cases, chiral stationary phases (CSPs) in HPLC or Gas Chromatography (GC) would be employed to separate enantiomers or diastereomers.
Impurity profiling is critical for identifying and quantifying any by-products from the synthesis or degradation products. Common impurities might include the unprotected 6-(aminomethyl)nicotinic acid, starting materials, or solvent residues. The development of a robust HPLC method with appropriate columns and mobile phases is key to achieving the necessary resolution for accurate impurity determination.
In Situ Reaction Monitoring and Process Analytical Technology (PAT) in Synthesis Research
Process Analytical Technology (PAT) involves the use of in situ and online analytical techniques to monitor and control the synthesis of "this compound" in real-time. This approach allows for a deeper understanding of the reaction kinetics, the formation of intermediates, and the generation of impurities.
Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be used with fiber-optic probes to monitor the progress of the reaction directly in the reaction vessel. For example, the disappearance of a starting material's characteristic vibrational band or the appearance of a product's band can be tracked over time. In situ NMR spectroscopy can also provide detailed mechanistic insights into the reaction as it occurs. This real-time data enables better control over reaction parameters, leading to improved yield, purity, and consistency of the final product.
Q & A
Q. How can statistical methods improve reproducibility in synthesis and characterization studies?
- Recommendations :
- Apply factorial design (e.g., DoE) to optimize reaction parameters (temperature, solvent ratio).
- Use ANOVA to identify significant variables affecting yield or purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
